3-Methyl-6-oxopiperidine-3-carboxylic acid 3-Methyl-6-oxopiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1517180-89-0
VCID: VC2978066
InChI: InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
SMILES: CC1(CCC(=O)NC1)C(=O)O
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

3-Methyl-6-oxopiperidine-3-carboxylic acid

CAS No.: 1517180-89-0

Cat. No.: VC2978066

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-6-oxopiperidine-3-carboxylic acid - 1517180-89-0

Specification

CAS No. 1517180-89-0
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name 3-methyl-6-oxopiperidine-3-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
Standard InChI Key ZPCFPPPPCGXLQV-UHFFFAOYSA-N
SMILES CC1(CCC(=O)NC1)C(=O)O
Canonical SMILES CC1(CCC(=O)NC1)C(=O)O

Introduction

Chemical Structure and Properties

3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 1517180-89-0) is a piperidine derivative featuring a six-membered ring containing a nitrogen atom. Its molecular formula is C₇H₁₁NO₃ with a molecular weight of 157.17 g/mol . The compound's structure is characterized by three key features: a piperidine ring as the core scaffold, an oxo (ketone) group at position 6 forming part of a lactam functionality, and both a methyl group and a carboxylic acid group at position 3.

Structural Identifiers and Descriptors

The structure of 3-Methyl-6-oxopiperidine-3-carboxylic acid can be represented using various chemical notations:

PropertyValue
CAS Number1517180-89-0
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
IUPAC Name3-methyl-6-oxopiperidine-3-carboxylic acid
SMILESCC1(CCC(=O)NC1)C(=O)O
InChIInChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
InChIKeyZPCFPPPPCGXLQV-UHFFFAOYSA-N

These structural descriptors are essential for unambiguous identification of the compound in chemical databases and literature .

Physical Properties

The physical properties of 3-Methyl-6-oxopiperidine-3-carboxylic acid influence its behavior in various chemical and biological environments:

Physical PropertyValue/Description
Physical StateSolid (at standard conditions)
Boiling PointNot available in literature
Melting PointNot available in literature
SolubilityExpected to be soluble in polar solvents due to carboxylic acid functionality
Storage ConditionsRoom temperature is typically suitable

Spectroscopic Properties

Mass spectrometry data for 3-Methyl-6-oxopiperidine-3-carboxylic acid reveals important spectroscopic properties useful for analytical identification:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺158.08118133.7
[M+Na]⁺180.06312142.8
[M+NH₄]⁺175.10772141.5
[M+K]⁺196.03706137.3
[M-H]⁻156.06662132.4
[M+Na-2H]⁻178.04857137.9
[M]⁺157.07335134.3
[M]⁻157.07445134.3

These predicted collision cross-section values are particularly valuable for mass spectrometric analysis and identification of the compound .

Chemical Reactivity and Transformations

The reactivity of 3-Methyl-6-oxopiperidine-3-carboxylic acid is governed by its functional groups, primarily the carboxylic acid and the lactam functionality.

Carboxylic Acid Reactions

The carboxylic acid moiety can participate in numerous transformations:

  • Esterification: Reaction with alcohols to form corresponding esters (e.g., methyl or ethyl esters)

  • Amidation: Reaction with amines to form amides

  • Reduction: Conversion to primary alcohols using strong reducing agents

  • Decarboxylation: Under appropriate conditions, loss of CO₂ may occur

Lactam Functionality

The 6-oxo group forms part of a lactam (cyclic amide) structure, which contributes to these potential reactions:

  • Hydrolysis: Ring opening under acidic or basic conditions

  • Reduction: Conversion to the corresponding amine

  • N-functionalization: Possible modifications at the nitrogen atom

Quaternary Carbon Center

The presence of both a methyl group and carboxylic acid at position 3 creates a quaternary carbon center with distinct steric and electronic properties:

  • Limited Nucleophilic Attack: The quaternary nature restricts nucleophilic approach

  • Stereochemical Considerations: The fixed geometry influences the three-dimensional orientation of substituents

  • Radical Reactions: Potential for radical-based transformations at the tertiary methyl group

Applications in Research and Industry

3-Methyl-6-oxopiperidine-3-carboxylic acid has several potential applications across scientific disciplines and industrial sectors.

Medicinal Chemistry Applications

The compound represents a valuable scaffold in medicinal chemistry for several reasons:

  • Pharmacophore Building Block: The piperidine ring is found in numerous pharmacologically active compounds

  • Drug Design: The functional groups provide points for structural elaboration in medicinal chemistry programs

  • Structure-Activity Relationship Studies: As part of compound libraries for evaluation of biological activities

Synthetic Organic Chemistry

In synthetic chemistry, the compound can serve as:

  • Synthetic Intermediate: A building block for more complex molecules

  • Chiral Auxiliary: Potential applications in asymmetric synthesis

  • Model Compound: For studying reaction mechanisms and developing new methodologies

Analytical Chemistry

The compound may find utility in analytical applications:

  • Reference Standard: For identification and quantification purposes

  • Method Development: For optimizing separation and detection techniques

  • Calibration Compound: In mass spectrometry and chromatography

Comparison with Structural Analogs

Several structural analogs of 3-Methyl-6-oxopiperidine-3-carboxylic acid appear in the literature, providing valuable context for understanding structure-property relationships.

Structural Variations and Their Impact

CompoundCAS NumberMolecular FormulaKey Structural DifferencesReference
3-Methyl-6-oxopiperidine-3-carboxylic acid1517180-89-0C₇H₁₁NO₃Reference compound
3-Methyl-2-oxopiperidine-3-carboxylic acid89775-75-7C₇H₁₁NO₃Oxo group at position 2 instead of position 6
(3S)-1-methyl-6-oxopiperidine-3-carboxylic acid1932529-85-5C₇H₁₁NO₃Methyl on N-1 instead of C-3; specific stereochemistry
Methyl 6-oxopiperidine-3-carboxylate958991-06-5C₇H₁₁NO₃Methyl ester instead of free acid; no 3-methyl group
Ethyl 3-methyl-6-oxopiperidine-3-carboxylate1803589-08-3C₉H₁₅NO₃Ethyl ester instead of free acid

These structural variations lead to differences in:

  • Electronic Distribution: Affecting reactivity and binding properties

  • Lipophilicity: Influencing solubility and membrane permeability

  • Hydrogen Bonding Capacity: Impacting intermolecular interactions

  • Stereochemistry: Determining three-dimensional orientation and potential biological activity

Implications for Structure-Activity Relationships

The comparison of these structural analogs provides insights into how specific modifications might influence the compound's properties:

  • Position of the Oxo Group: Moving from position 6 to position 2 changes the electronic distribution within the molecule

  • N-Methylation vs. C-Methylation: Affects hydrogen bonding capabilities and conformational preferences

  • Esterification: Changes solubility profile and potentially serves as a prodrug approach

Analytical Identification Methods

Several analytical techniques are suitable for the identification and characterization of 3-Methyl-6-oxopiperidine-3-carboxylic acid.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group (singlet), methylene protons (complex multiplets), and the exchangeable protons of the carboxylic acid and lactam NH

    • ¹³C NMR would display signals for the carbonyl carbons (carboxylic acid and lactam), the quaternary carbon at position 3, and other carbon atoms in the structure

  • Infrared (IR) Spectroscopy:

    • Characteristic absorptions for carboxylic acid (1700-1725 cm⁻¹, C=O stretch; 2500-3300 cm⁻¹, O-H stretch)

    • Lactam carbonyl absorption (1650-1690 cm⁻¹)

    • N-H stretching vibration (3100-3500 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 157

    • Fragmentation pattern involving loss of water (M-18), CO₂ (M-44), and other characteristic fragments

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase conditions using C18 columns

    • Mobile phases containing water, methanol or acetonitrile, and possibly buffer systems

    • UV detection at wavelengths appropriate for amide chromophores

  • Gas Chromatography (GC):

    • Likely requiring derivatization (e.g., silylation or methylation) of the carboxylic acid group

    • Temperature programs optimized for the compound's volatility

Current Research Status and Future Perspectives

3-Methyl-6-oxopiperidine-3-carboxylic acid is commercially available from several suppliers , indicating its relevance in current research. Future research directions might include:

Synthetic Methodology Development

  • Stereoselective Synthesis: Development of methods to access specific stereoisomers

  • Green Chemistry Approaches: More sustainable synthetic routes with reduced environmental impact

  • Flow Chemistry Applications: Continuous manufacturing processes for scaling up production

Medicinal Chemistry Exploration

  • SAR Studies: Systematic exploration of structure-activity relationships

  • Targeted Library Synthesis: Creation of focused compound libraries based on this scaffold

  • Fragment-Based Drug Discovery: Utilization as a fragment in building larger bioactive molecules

Materials Science Applications

  • Polymer Chemistry: Potential incorporation into polymeric materials through the carboxylic acid functionality

  • Coordination Chemistry: Investigation of metal-binding properties

  • Supramolecular Assemblies: Exploration of self-assembly behavior based on hydrogen bonding capabilities

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